molecular formula C7H9BrN2O B13551338 (R)-2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol

(R)-2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol

Cat. No.: B13551338
M. Wt: 217.06 g/mol
InChI Key: KUCLOJPWMGDHNA-LURJTMIESA-N
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Description

(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom at the 3-position of the pyridine ring and an aminoethanol group at the 2-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the aminoethanol group. One common method involves the bromination of 2-pyridyl ethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the bromination process and avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aminoethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the aminoethanol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include azido, thiocyanato, or other substituted derivatives.

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: Products include reduced pyridine derivatives or modified aminoethanol groups.

Scientific Research Applications

(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and aminoethanol group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-bromopyridine: Lacks the ethan-1-ol group, making it less versatile in certain reactions.

    3-bromo-2-pyridylmethanol: Similar structure but with a methanol group instead of aminoethanol.

    2-amino-3-chloropyridine: Chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

(2R)-2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the aminoethanol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

KUCLOJPWMGDHNA-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](CO)N)Br

Canonical SMILES

C1=CC(=C(N=C1)C(CO)N)Br

Origin of Product

United States

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